(S)-1-Cbz-3-Boc-Aminopiperidine

Vue d'ensemble

Description

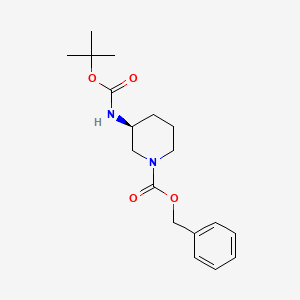

(S)-1-Cbz-3-Boc-Aminopiperidine is a chiral piperidine derivative featuring two protective groups: a carbobenzyloxy (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 3-position. Its molecular formula is C₁₈H₂₅N₃O₄, with a molecular weight of 347.41 g/mol . The (S)-configuration at the stereogenic center is critical for its role in asymmetric synthesis, particularly in pharmaceutical intermediates. This compound is commonly utilized in peptide synthesis and medicinal chemistry due to the orthogonal protection offered by Boc and Cbz groups, which allow sequential deprotection under mild acidic (e.g., trifluoroacetic acid, TFA) and catalytic hydrogenation conditions, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-3-Boc-Aminopiperidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-Aminopiperidine.

Protection of the Amino Group: The amino group is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-Aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Piperidine Nitrogen: The piperidine nitrogen is then protected with a benzyloxycarbonyl (Cbz) group. This step involves the reaction of the Boc-protected intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Cbz-3-Boc-Aminopiperidine undergoes various chemical reactions, including:

Hydrogenation: Removal of the Cbz protecting group using hydrogen gas in the presence of a palladium catalyst.

Acidic Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

Acidic Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Nucleophilic Substitution: Various alkyl halides or sulfonates, in the presence of a base like sodium hydride (NaH).

Major Products:

Deprotected Amines: Removal of protecting groups yields the free amine derivatives.

Substituted Piperidines: Nucleophilic substitution reactions result in substituted piperidine derivatives.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (S)-1-Cbz-3-Boc-Aminopiperidine typically involves several steps, including:

- Starting Materials : The synthesis often begins with readily available piperidine derivatives.

- Protecting Group Strategies : The introduction of the Boc group protects the amine functionality, facilitating subsequent reactions.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Medicinal Chemistry

This compound plays a crucial role in drug discovery and development. It has been used as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been employed in the preparation of chiral amino acid derivatives that are essential for designing new therapeutic agents.

Case Study: Synthesis of Chiral Dipeptides

A study demonstrated that this compound can be utilized to synthesize chiral N-Boc- and N-nosyl-dipeptides with high enantiomeric purity. These dipeptides were formed through nucleophilic substitution reactions involving chiral triflate esters, yielding products with significant yields (48–81%) .

Peptide Synthesis

The compound is also integral to peptide synthesis methodologies, particularly in solid-phase peptide synthesis (SPPS). Its ability to act as a chiral auxiliary allows for the selective formation of peptide bonds, leading to complex structures.

Case Study: Peptidomimetic Synthesis

Research highlighted the use of this compound in synthesizing peptidomimetics for drug discovery targeting Alzheimer’s disease. The compound's unique structural features facilitate the design of inhibitors that mimic peptide interactions .

Mécanisme D'action

The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to synthesize bioactive molecules. The protecting groups (Cbz and Boc) facilitate selective reactions at specific sites, enabling the construction of complex molecular architectures.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-1-Cbz-3-Boc-Aminopiperidine with analogous compounds, emphasizing substituent variations, solubility, and synthetic accessibility:

Key Observations:

Substituent Position and Type: The positional isomer 1-Cbz-4-(aminomethyl)piperidine lacks the Boc group but includes an aminomethyl moiety, enhancing its solubility (0.264 mg/mL vs. 0.0921 mg/mL for the target compound) due to increased polarity . tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate introduces a carbamoyl group at position 4, which may improve hydrogen-bonding interactions but complicates synthetic routes (accessibility score: 3.50 vs. 3.34) .

Stereochemical Impact: The (S)-configuration in the target compound distinguishes it from racemic analogs, making it preferable for enantioselective synthesis. No stereochemical data are available for the compared compounds, limiting direct pharmacological comparisons .

Safety Profiles: Both this compound and Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate exhibit hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) .

Solubility and Log S Values:

| Compound | Solubility (mg/mL) | Log S (Ali) | Log S (SILICOS-IT) |

|---|---|---|---|

| This compound | 0.0921 | -3.97 | -3.57 |

| 1-Cbz-4-(aminomethyl)piperidine | 0.264 | -3.12 | -2.89 |

| Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate | 0.0376 | -4.21 | -3.98 |

The reduced solubility of this compound compared to 1-Cbz-4-(aminomethyl)piperidine is attributed to the hydrophobic Boc group and rigid piperidine ring.

Activité Biologique

(S)-1-Cbz-3-Boc-Aminopiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and utility as an intermediate in drug synthesis. This article will explore its biological activity, mechanisms of action, and relevant research findings, complemented by data tables and case studies.

Overview of this compound

This compound is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group. Its structure allows for various modifications, making it a versatile building block in the synthesis of biologically active compounds.

The biological activity of this compound largely depends on its conversion into active forms through the removal of protecting groups in vivo. This prodrug behavior allows it to interact with specific molecular targets, potentially influencing various biological pathways. The compound's ability to act as a precursor for more complex molecules enhances its relevance in drug development.

Antimicrobial Properties

Research indicates that derivatives of aminopiperidines, including this compound, exhibit antimicrobial activity. For instance, studies have shown that modifications on the piperidine ring can enhance the potency against certain bacterial strains. A notable example includes the synthesis of piperidine-based compounds that demonstrated significant inhibitory effects against pathogenic bacteria .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, peptide analogs derived from this compound have shown selective inhibition of cysteine proteases such as IdeS and SpeB. These enzymes are crucial in bacterial virulence, indicating that aminopiperidine derivatives could serve as leads in developing antibacterial agents .

Table 1: Biological Activities of Piperidine Derivatives

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various aminopiperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the piperidine ring significantly enhanced antimicrobial activity. For example, compounds with fluorinated groups showed increased potency due to improved interactions with bacterial cell membranes .

Case Study 2: Enzyme Inhibition

A series of peptide analogs derived from this compound were evaluated for their ability to inhibit cysteine proteases involved in bacterial infection mechanisms. The study revealed that certain modifications led to enhanced selectivity and potency against these targets, suggesting a promising avenue for developing new antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (S)-1-Cbz-3-Boc-Aminopiperidine, and how can researchers validate intermediate purity?

- Answer : The synthesis typically involves sequential protection of the piperidine nitrogen with Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups. Key steps include:

- Amine protection : Use benzyl chloroformate (Cbz-Cl) under basic conditions for the primary amine, followed by Boc anhydride for the secondary amine .

- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) is recommended to isolate intermediates. Validate purity via HPLC (≥95% purity threshold) or H NMR (e.g., integration ratios for diagnostic peaks like Boc tert-butyl protons at ~1.4 ppm) .

- Critical controls : Monitor reaction progress with TLC (Rf comparison to standards) and confirm final structure using mass spectrometry (ESI-MS for molecular ion verification) .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

- Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First aid : For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Risk mitigation : Assume potential toxicity due to structural analogs (e.g., piperidine derivatives) and follow ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Structural confirmation : Use H/C NMR to identify key groups (e.g., Cbz aromatic protons at ~7.3 ppm, Boc tert-butyl carbons at ~28 ppm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

- Chirality verification : Polarimetry or chiral HPLC to confirm enantiomeric excess (S-configuration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Answer :

- Hypothesis testing : Check for common artifacts (e.g., solvent residues, diastereomer formation) by repeating the experiment under anhydrous conditions or varying reaction temperatures .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or X-ray crystallography for absolute configuration confirmation .

- Data reconciliation : Compare results with published analogs (e.g., 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid, CAS 885270-27-9) to identify structural trends .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Answer :

- Framework application : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example, evaluate Boc/Cbz deprotection kinetics under acidic vs. catalytic hydrogenation conditions .

- Controls : Include negative controls (e.g., unprotected piperidine) to assess protection efficiency and positive controls (commercial standards) for analytical validation .

- Documentation : Record batch-specific data (e.g., CAS 216854-23-8 for (S)-isomer) and adhere to ICMJE guidelines for reagent documentation (manufacturer, purity, lot number) .

Q. How can researchers address ecological or metabolic stability concerns for this compound in preclinical studies?

- Answer :

- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage. Monitor Boc group hydrolysis via LC-MS .

- Ecotoxicity screening : Use in silico tools (e.g., EPA EPI Suite) to predict biodegradability and prioritize in vitro assays (e.g., Daphnia magna toxicity) if environmental release is possible .

- Metabolic profiling : Incubate with liver microsomes to identify major metabolites and assess CYP450 inhibition risks (e.g., CYP3A4/2D6 interactions) .

Q. Methodological Guidance

Q. What strategies optimize the Boc/Cbz deprotection step while minimizing side reactions?

- Answer :

- Acidic conditions : Use TFA/DCM (1:1 v/v) for Boc removal; avoid prolonged exposure to prevent piperidine ring oxidation .

- Catalytic hydrogenation : For Cbz deprotection, employ Pd/C (10% w/w) under H₂ atmosphere. Filter catalyst promptly to prevent over-reduction .

- Troubleshooting : If byproducts form (e.g., tert-butyl carbamate), optimize reaction time/temperature via DoE (Design of Experiments) .

Q. How should researchers design a study to investigate the compound’s role in chiral catalysis or medicinal chemistry?

- Answer :

- PICO framework : Define Population (e.g., enzyme targets), Intervention (chiral ligand use), Comparison (racemic vs. enantiopure), Outcome (enantioselectivity % or IC₅₀) .

- Validation : Use kinetic resolution assays (e.g., asymmetric aldol reactions) or molecular docking to correlate stereochemistry with activity .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like PubChem (CID 88527027) for transparency .

Propriétés

IUPAC Name |

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIONIIVXRCVHFL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679447 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876379-22-5 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.